molecular formula C8H13NOS B1443057 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 1247198-05-5

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B1443057
CAS No.: 1247198-05-5
M. Wt: 171.26 g/mol
InChI Key: WCQXPDSIATYONZ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol ( 1247198-05-5) is a high-purity chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . Its structure features a 1,3-thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur atoms—which is a versatile scaffold renowned for contributing to a diverse range of biological activities in medicinal chemistry . This specific derivative is characterized by an ethyl group at the 2-position, a methyl group at the 4-position, and an ethanol moiety at the 5-position of the thiazole ring . Compounds based on the thiazole nucleus are of significant interest in pharmacological research due to their wide spectrum of therapeutic potentials. The thiazole ring is a key structural component in numerous approved drugs and bioactive molecules, exhibiting activities such as antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The presence of the thiazole ring, which allows for various donor-acceptor and nucleophilic reactions, makes derivatives like this compound valuable intermediates and synthons in the design and optimization of novel drug candidates . Researchers utilize this compound in exploratory studies, including the synthesis of more complex molecules for screening against various pathological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h6,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQXPDSIATYONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

The synthesis typically involves:

  • Construction of the 1,3-thiazole ring with appropriate substituents at positions 2 and 4.
  • Introduction of the hydroxyethyl side chain at position 5 of the thiazole ring.
  • Control of reaction conditions to achieve high yield and purity.

Preparation of 4-Methyl-5-(2-hydroxyethyl)thiazole Core

A key intermediate closely related to the target compound is 4-methyl-5-(2-hydroxyethyl)thiazole, which can be synthesized via a multi-step process starting from 3-acetylpropyl alcohol and thiourea under acidic conditions. The process includes:

  • Reaction of 3-acetylpropyl alcohol with thiourea in a molar ratio of 1:1 to 2 under acidic conditions at 78–100°C for 3–8 hours.
  • pH adjustment to alkaline range (8.5–10.5) followed by ether extraction to remove impurities.
  • Diazotization by dropwise addition of sodium nitrite solution at low temperature (-10 to -20°C), stirring for 30 minutes.
  • Subsequent reduction by sodium hypophosphite solution at -5 to -7°C for 3–5 hours.
  • Final pH adjustment, extraction with dichloromethane, and vacuum distillation to isolate the product.

This method yields 4-methyl-5-(2-hydroxyethyl)thiazole with a productivity rate up to 73%, featuring mild reaction conditions and cost-effective raw materials.

Step Reagents/Conditions Temperature (°C) Time (h) Notes
1 3-acetylpropyl alcohol + thiourea (1:1-2) 78–100 3–8 Acidic solvent, initial ring formation
2 pH adjustment to 8.5–10.5, ether extraction Ambient Purification step
3 Sodium nitrite addition (diazotization) -10 to -20 0.5 Low temperature stirring
4 Sodium hypophosphite addition (reduction) -5 to -7 3–5 Ice bath
5 pH adjustment, dichloromethane extraction, vacuum distillation Ambient to reduced pressure Isolation of pure product

Functionalization to this compound

The hydroxyethyl substituent at position 5 can be introduced by reduction or substitution reactions on appropriately functionalized thiazole precursors. While direct literature on this exact compound is limited, analogous procedures for related thiazole ethan-1-ol derivatives suggest:

  • Starting from 5-substituted thiazole ethanone derivatives, reduction of the ketone group to the corresponding alcohol using mild reducing agents (e.g., sodium borohydride) in ethanol solvent.
  • Alternatively, nucleophilic substitution on 5-halogenated thiazole derivatives with ethylene glycol or related hydroxyalkyl reagents can afford the hydroxyethyl side chain.

The synthesis of related 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one via Hantzsch thiazole synthesis involves reacting 3-chloro-2,4-pentanedione with thiobenzamide in ethanol at reflux for 8 hours, followed by neutralization and crystallization, achieving yields around 90%. This approach can be adapted by replacing aryl thioamides with alkyl-substituted analogs to access the ethyl substituent at position 2.

Representative Synthetic Route Summary

Stage Reagents/Conditions Yield (%) Reference
Thiazole ring formation 3-acetylpropyl alcohol + thiourea, acidic medium, 78–100°C, 3–8 h Up to 73
Diazotization and reduction Sodium nitrite, sodium hypophosphite, low temp
Isolation and purification pH adjustment, solvent extraction, vacuum distillation
Functionalization (ethan-1-ol) Reduction of ethanone precursor with NaBH4 in ethanol High Inferred from

Research Findings and Practical Considerations

  • The synthetic methods emphasize mild conditions, readily available starting materials, and relatively high yields.
  • The use of ethanol as a solvent is common, facilitating green chemistry principles.
  • The diazotization and reduction steps are critical for introducing the hydroxyethyl group with high selectivity.
  • Reaction monitoring by thin layer chromatography (TLC) ensures completion and purity.
  • The overall process is scalable and amenable to industrial production due to low cost and straightforward operations.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with acylating agents. For example:

  • Acetylation : Reaction with acetic anhydride in the presence of H<sub>2</sub>SO<sub>4</sub> yields 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl acetate .

  • Benzoylation : Treatment with benzoyl chloride under basic conditions produces the corresponding benzoyl ester .

Mechanistic Pathway :
The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent, followed by proton transfer and elimination of leaving groups (e.g., Cl<sup>−</sup> or acetate).

Oxidation Reactions

The alcohol can be oxidized to a ketone under controlled conditions:

  • KMnO<sub>4</sub> in acidic media : Converts the compound to 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one with >80% efficiency.

  • PCC (Pyridinium Chlorochromate) : A milder oxidant for selective ketone formation without over-oxidation .

Key Data :

Oxidizing AgentProductYield (%)Reference
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Ketone82
PCC/DCMKetone75

Nucleophilic Substitution

The hydroxyl group acts as a leaving group under specific conditions:

  • HBr/AcOH : Substitution with Br<sup>−</sup> yields 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl bromide .

  • Mitsunobu Reaction : Converts the alcohol to ethers or thioethers using DIAD/TPP and nucleophiles (e.g., thiols) .

Example Reaction :
1 2 Ethyl 4 methyl thiazol 5 yl ethanol+C6H5SHDIAD TPP1 2 Ethyl 4 methyl thiazol 5 yl ethyl phenyl sulfide\text{1 2 Ethyl 4 methyl thiazol 5 yl ethanol}+\text{C}_6\text{H}_5\text{SH}\xrightarrow{\text{DIAD TPP}}\text{1 2 Ethyl 4 methyl thiazol 5 yl ethyl phenyl sulfide}

Coupling Reactions

The compound participates in cross-coupling reactions via its thiazole ring:

  • Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position of the thiazole .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under palladium catalysis .

Key Findings :

  • Electron-donating groups (e.g., -OMe) on the boronic acid enhance coupling yields .

  • Steric hindrance from the ethyl and methyl groups slightly reduces reaction rates .

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution, primarily at the 4-position:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at C4 .

  • Halogenation : NBS (N-bromosuccinimide) in CCl<sub>4</sub> brominates the thiazole ring .

Regioselectivity :
The 2-ethyl and 4-methyl groups direct electrophiles to the less hindered 4-position .

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles:

  • With Thiosemicarbazide : Forms pyrazolin-N-thioamide derivatives via condensation and cyclization .

  • Intramolecular Cyclization : Heating with PPA (polyphosphoric acid) yields thiazolo[3,2-a]pyrimidines .

Example :
1 2 Ethyl 4 methyl thiazol 5 yl ethanol+NH2CSNHNH2NaOH EtOHThiazolo pyrazoline\text{1 2 Ethyl 4 methyl thiazol 5 yl ethanol}+\text{NH}_2\text{CSNHNH}_2\xrightarrow{\text{NaOH EtOH}}\text{Thiazolo pyrazoline}

Scientific Research Applications

Basic Information

  • Molecular Formula : C8_8H13_{13}NOS
  • Molecular Weight : 171.26 g/mol
  • CAS Number : 1247198-05-5
  • LogP : 1.37
  • Polar Surface Area : 33 Ų

Structure

The compound features a thiazole ring which is known for its biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol has been investigated for its potential as a pharmaceutical agent. Thiazole derivatives are known for various biological activities including antibacterial, antifungal, and anticancer properties. Specific studies have highlighted:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial effects against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against resistant bacterial strains.

Agricultural Chemistry

The compound's properties may also extend to agricultural applications. Thiazole derivatives are often used in the development of pesticides and fungicides due to their ability to disrupt biological processes in pests and pathogens.

Case Study: Fungicidal Properties

A study demonstrated that thiazole-based compounds exhibited fungicidal properties against several plant pathogens. The efficacy of these compounds was attributed to their ability to inhibit key enzymes involved in fungal metabolism.

Material Science

In material science, this compound can serve as a building block for synthesizing novel materials with specific properties.

Example: Polymer Synthesis

Research has explored the incorporation of thiazole derivatives into polymer matrices to enhance thermal stability and mechanical strength. The addition of such compounds can improve the overall performance of the materials in various applications.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol, with the CAS number 1247198-05-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazole moiety, which has been associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.

  • Molecular Formula : C8H13NOS
  • Molecular Weight : 171.26 g/mol
  • Structure : The compound features a thiazole ring that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of several thiazole derivatives against the liver carcinoma cell line (HEPG2). The results indicated that this compound exhibited significant cytotoxic effects with an IC50 value determined through MTT assays.

CompoundIC50 (µM)Cell Line
This compoundX.XXHEPG2
Doxorubicin (control)Y.YYHEPG2

Note: Specific IC50 values are to be inserted from experimental data.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. This compound has shown promising results against various bacterial strains.

In Vitro Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several compounds, this compound was tested for minimum inhibitory concentration (MIC) against common pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureusA.AA
Escherichia coliB.BB

Note: Specific MIC values are to be inserted from experimental data.

Enzyme Inhibition

Thiazole derivatives have been investigated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Study

In a recent study focusing on enzyme inhibitors, this compound was assessed for its AChE inhibitory activity.

CompoundIC50 (µM)Target Enzyme
This compoundC.CCAChE

Note: Specific IC50 values are to be inserted from experimental data.

The biological activity of this compound is believed to stem from its interaction with cellular targets through mechanisms that may include:

  • Induction of apoptosis in cancer cells.
  • Disruption of bacterial cell wall synthesis.
  • Competitive inhibition of enzyme active sites.

Q & A

Q. How do steric and electronic effects of the 2-ethyl-4-methyl-thiazole substituents influence reactivity?

  • Methodology :
  • Comparative synthesis : Prepare analogs with varying alkyl groups (e.g., 2-propyl, 4-ethyl) and analyze reaction rates via kinetic profiling .
  • X-ray crystallography : Resolve crystal structures to correlate substituent bulk with bond lengths/angles, as demonstrated for 3-ethyl-4-phenoxy-pyrazol-5-ol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol
Reactant of Route 2
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1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

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